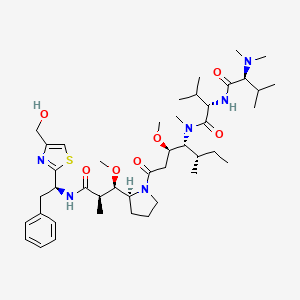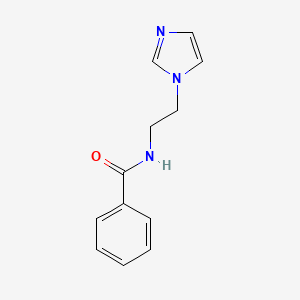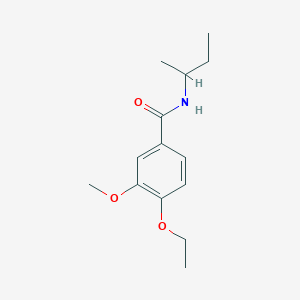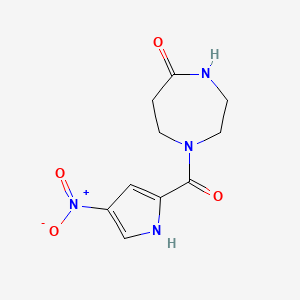![molecular formula C23H19NO2S B14903173 4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)
4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid is an organic compound that belongs to the class of benzothiazepines This compound is characterized by its unique structure, which includes a benzothiazepine ring fused with a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid typically involves the following steps:
-
Formation of the Benzothiazepine Ring: : The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazepine ring. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions.
-
Introduction of the 4-Methylphenyl Group: : The next step involves the introduction of the 4-methylphenyl group at the 4-position of the benzothiazepine ring. This can be achieved through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst, such as aluminum chloride.
-
Attachment of the Benzoic Acid Moiety: : The final step involves the attachment of the benzoic acid moiety to the benzothiazepine ring. This can be achieved through a nucleophilic substitution reaction using a suitable benzoic acid derivative, such as 4-chlorobenzoic acid, in the presence of a base, such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can convert the compound into its corresponding amines or thiols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the benzoic acid moiety can be replaced with other functional groups. Common reagents used in these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, sodium hydroxide, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazepine derivatives.
科学研究应用
4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of cardiovascular diseases, such as hypertension and angina. It is also investigated for its potential anti-inflammatory and analgesic properties.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique structure allows for efficient charge transport and light emission properties.
Biological Research: The compound is used as a probe in biological studies to investigate the role of benzothiazepine derivatives in cellular signaling pathways and enzyme inhibition.
Industrial Applications: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to calcium channels in the cardiovascular system, leading to the inhibition of calcium influx and subsequent vasodilation. This mechanism is responsible for its potential therapeutic effects in the treatment of hypertension and angina.
In addition, the compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, thereby exerting anti-inflammatory and analgesic effects.
相似化合物的比较
4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid can be compared with other similar compounds, such as:
Diltiazem: A well-known benzothiazepine derivative used as a calcium channel blocker in the treatment of cardiovascular diseases. Unlike this compound, diltiazem has a different substitution pattern on the benzothiazepine ring, which affects its pharmacological properties.
Verapamil: Another calcium channel blocker with a different chemical structure. Verapamil belongs to the class of phenylalkylamines and has a distinct mechanism of action compared to benzothiazepine derivatives.
Nifedipine: A dihydropyridine calcium channel blocker with a different chemical structure and mechanism of action. Nifedipine is primarily used in the treatment of hypertension and angina.
属性
分子式 |
C23H19NO2S |
|---|---|
分子量 |
373.5 g/mol |
IUPAC 名称 |
4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid |
InChI |
InChI=1S/C23H19NO2S/c1-15-6-8-16(9-7-15)20-14-22(17-10-12-18(13-11-17)23(25)26)27-21-5-3-2-4-19(21)24-20/h2-13,22H,14H2,1H3,(H,25,26) |
InChI 键 |
NYXYLPZYOPGUAD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


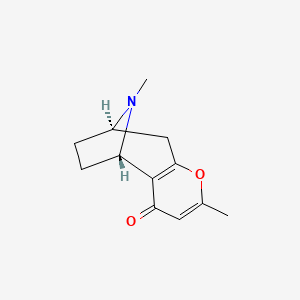
![2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide](/img/structure/B14903095.png)

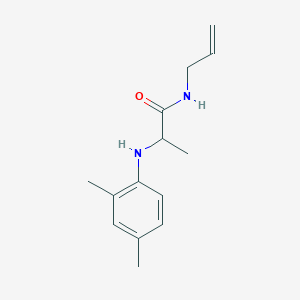
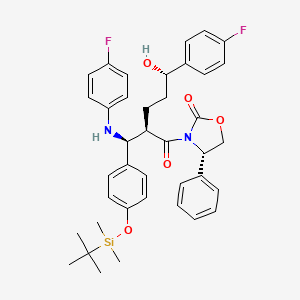

![(S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14903129.png)

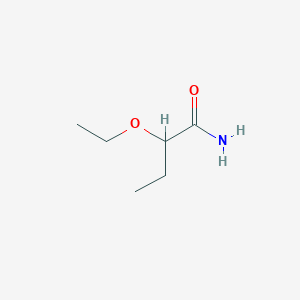
![8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14903145.png)
